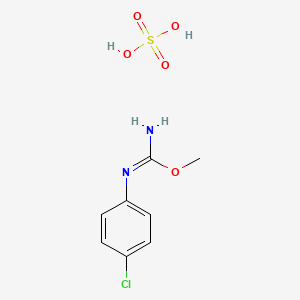
N-Boc-D-cyclohexylglycine-d11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-D-cyclohexylglycine-d11 is a deuterated derivative of N-Boc-D-cyclohexylglycine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a deuterium-labeled cyclohexyl group. The deuterium labeling makes it particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-D-cyclohexylglycine-d11 typically involves the following steps:
Protection of the Amino Group: The amino group of D-cyclohexylglycine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting D-cyclohexylglycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Deuterium Labeling: The cyclohexyl group is labeled with deuterium (d11) through a series of hydrogen-deuterium exchange reactions. This step may involve the use of deuterated solvents and catalysts to achieve the desired level of deuterium incorporation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, reaction temperature, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-Boc-D-cyclohexylglycine-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
N-Boc-D-cyclohexylglycine-d11 has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules. The deuterium labeling aids in NMR spectroscopy studies.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
作用机制
The mechanism of action of N-Boc-D-cyclohexylglycine-d11 involves its interaction with molecular targets such as enzymes and receptors. The deuterium labeling allows for detailed studies of these interactions using techniques like NMR spectroscopy. The Boc protecting group ensures that the compound remains stable and reactive under specific conditions, facilitating its use in various chemical reactions.
相似化合物的比较
Similar Compounds
N-Boc-D-cyclohexylglycine: The non-deuterated version of the compound.
N-Boc-L-cyclohexylglycine: The L-enantiomer of the compound.
N-Boc-D-phenylglycine: A similar compound with a phenyl group instead of a cyclohexyl group.
Uniqueness
N-Boc-D-cyclohexylglycine-d11 is unique due to its deuterium labeling, which enhances its utility in NMR spectroscopy and other analytical techniques. This labeling provides valuable insights into molecular interactions and reaction mechanisms that are not easily obtainable with non-deuterated compounds.
属性
分子式 |
C13H23NO4 |
|---|---|
分子量 |
268.39 g/mol |
IUPAC 名称 |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetic acid |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1/i4D2,5D2,6D2,7D2,8D2,9D |
InChI 键 |
QSUXZIPXYDQFCX-SCFGQYGOSA-N |
手性 SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](C(=O)O)NC(=O)OC(C)(C)C)([2H])[2H])([2H])[2H])[2H] |
规范 SMILES |
CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



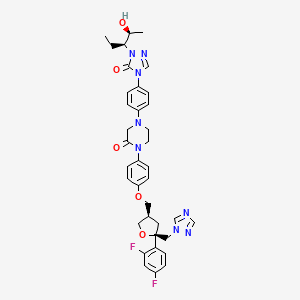
![2-Hydroxy-2-[[3-(phenylmethoxy)phenyl]methylene]HydrazideBenzoicAcid](/img/structure/B13845633.png)
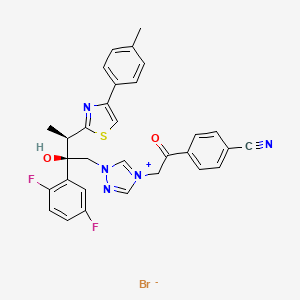

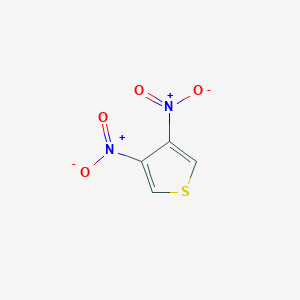
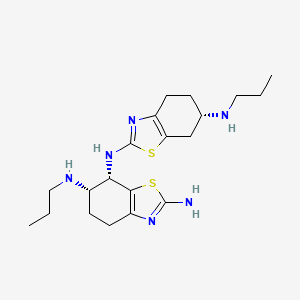
![(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride](/img/structure/B13845670.png)
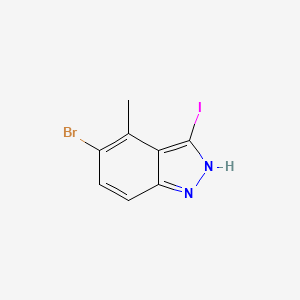
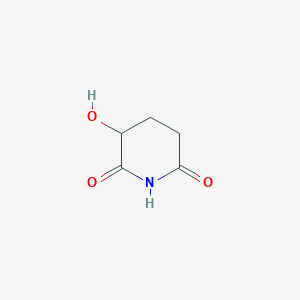

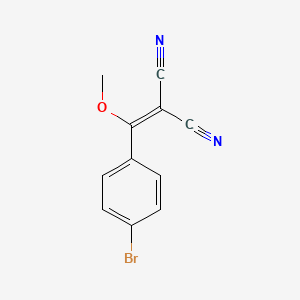
![N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine](/img/structure/B13845718.png)
